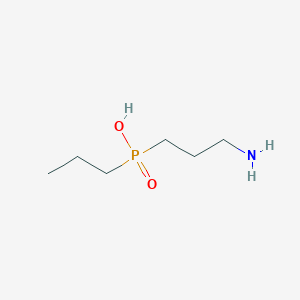
Propyl(3-aminopropyl)phosphinic acid
Cat. No. B8416004
M. Wt: 165.17 g/mol
InChI Key: FOYYKMGSECQQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05051524
Procedure details


7.0 g of isopropyl 3-aminopropyl(n-propyl)phosphinate and 40 ml of 20% hydrochloric acid are stirred at reflux temperature overnight. The reaction mixture is evaporated to dryness, taken up in methanol and treated with propylene oxide. The white solid is filtered off and dried over phosphorous pentoxide to yield 3-aminopropyl(n-propyl)phosphinic acid ×0.1 H2O as white crystals, m.p. 210°-213°.
Name
isopropyl 3-aminopropyl(n-propyl)phosphinate
Quantity
7 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:10])[O:6]C(C)C>Cl>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:6])[OH:10]
|
Inputs


Step One
|
Name
|
isopropyl 3-aminopropyl(n-propyl)phosphinate
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCP(OC(C)C)(=O)CCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with propylene oxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white solid is filtered off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over phosphorous pentoxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCP(O)(=O)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
